(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold Optimization

(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396850-94-4) is a synthetic small-molecule building block with the molecular formula C₁₆H₁₆BrNOS and a molecular weight of approximately 350.3 g/mol. It belongs to the aryl ketone class, featuring a 2-bromobenzoyl group coupled to a 4-(thiophen-2-yl)piperidine scaffold via an amide linkage.

Molecular Formula C16H16BrNOS
Molecular Weight 350.27
CAS No. 1396850-94-4
Cat. No. B2890080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1396850-94-4
Molecular FormulaC16H16BrNOS
Molecular Weight350.27
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H16BrNOS/c17-14-5-2-1-4-13(14)16(19)18-9-7-12(8-10-18)15-6-3-11-20-15/h1-6,11-12H,7-10H2
InChIKeyOTCREGXJPCWNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396850-94-4): A 2-Bromobenzoyl Piperidine Building Block


(2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396850-94-4) is a synthetic small-molecule building block with the molecular formula C₁₆H₁₆BrNOS and a molecular weight of approximately 350.3 g/mol . It belongs to the aryl ketone class, featuring a 2-bromobenzoyl group coupled to a 4-(thiophen-2-yl)piperidine scaffold via an amide linkage. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry , where the ortho-bromo substituent on the phenyl ring serves as a critical vector for further functionalization via cross-coupling reactions. Its structural architecture—combining a halogenated benzoyl moiety with a thiophene-substituted piperidine—positions it within a chemical space explored for serotonergic and sigma receptor ligand development [1]. The compound is typically synthesized by reacting 2-bromobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine under an inert atmosphere .

Procurement Risk Alert: Why Close Structural Analogs of CAS 1396850-94-4 Cannot Be Assumed Interchangeable


In piperidine-based chemical series, even minor structural perturbations can produce substantial shifts in target binding affinity, selectivity, and pharmacokinetic behavior [1]. The 2-bromophenyl substituent on the target compound is not a generic placeholder; the ortho-bromo position dictates the geometry of the aryl ring relative to the piperidine core, influencing both steric and electronic interactions at the binding pocket. Replacing this with a 3-bromophenyl or 4-bromophenyl regioisomer, or substituting the thiophene with a furan or phenyl ring, can abolish or profoundly alter activity [2]. Furthermore, the methanone linker between the aromatic ring and the piperidine nitrogen distinguishes this compound from sulfonyl-linked or directly N-arylated analogs, affecting hydrogen-bond acceptor capacity, conformational flexibility, and metabolic stability [2]. Generic substitution without empirical validation of the exact CAS registry number therefore carries a high risk of irreproducible biological results in receptor binding, cellular, or in vivo studies.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone


Ortho-Bromo Substitution Confers a Distinct Structural Vector Compared to the 5-Methoxy Analog

The target compound bears a 2-bromophenyl group directly attached to the carbonyl. The closest cataloged analog, 1-(2-bromo-5-methoxybenzoyl)-4-(thiophen-2-yl)piperidine (CAS 1396717-98-8), introduces a methoxy substituent at the 5-position of the benzoyl ring [1]. This methoxy group adds a hydrogen-bond acceptor and alters the electronic density of the aromatic ring, which has been associated with nanomolar-range IC50 binding affinity at certain anti-inflammatory targets [1]. The target compound lacks this additional substituent, making it the minimal ortho-bromo pharmacophore—a cleaner probe for isolating the contribution of the bromine atom to binding affinity and for serving as a versatile precursor for late-stage diversification via Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions .

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold Optimization

Bromine Versus Hydrogen at the Ortho Position: The 2-Bromobenzoyl Substituent as a Synthetic Linchpin

The defining feature of the target compound is the ortho-bromine atom on the benzoyl ring. In contrast, the unsubstituted benzoyl analog (phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone lacks this halogen. The ortho-bromine serves a dual purpose: (i) it is a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, and Ullmann-type couplings), enabling late-stage diversification of the benzoyl moiety ; (ii) the bromine atom participates in halogen bonding, which can enhance binding affinity and selectivity for certain biological targets by up to 10- to 100-fold compared to the non-halogenated parent, as documented in halogen-bonding SAR studies across multiple target classes [1]. The non-brominated analog provides neither of these capabilities.

Synthetic Chemistry Cross-Coupling Building Block Utility

Thiophene Ring Positional Advantage: 2-Thienyl Versus 3-Thienyl Substitution on the Piperidine Scaffold

The target compound incorporates a thiophen-2-yl group at the 4-position of the piperidine ring. Patent literature on N-substituted (thiophen-2-yl)-piperidines demonstrates that the 2-thienyl attachment position is critical for achieving high-affinity binding at 5-HT₁A and 5-HT₂A receptors [1]. In published SAR tables, compounds with a 4-(thiophen-2-yl) substituent on the piperidine ring exhibit 5-HT₁A binding IC₅₀ values in the low nanomolar range, whereas the corresponding 4-(thiophen-3-yl) regioisomers show a 5- to 50-fold loss in affinity [1]. Similarly, in the sigma receptor ligand series, the 2-thienyl orientation has been shown to be favored over the 3-thienyl orientation for achieving sigma-1 versus sigma-2 subtype selectivity [2]. The target compound, by virtue of its 2-thienyl substitution pattern, is expected to recapitulate this favorable binding topology.

Receptor Binding Serotonergic Agents Sigma Receptor Ligands

Methanone Linker Versus Sulfonyl Linker: Impact on Hydrogen-Bonding and Conformational Dynamics

The target compound employs a carbonyl (methanone) linker between the 2-bromophenyl group and the piperidine nitrogen. A closely related analog, 1-((2-bromophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine (CAS 1448076-03-6), replaces this with a sulfonyl (-SO₂-) linker . The carbonyl linker is a hydrogen-bond acceptor with a different geometry and strength compared to the sulfonyl group; the C=O bond length (~1.23 Å) and bond angle place the oxygen in a distinct spatial position relative to the sulfonyl S=O vectors. In published SAR for piperidine-based sigma ligands, the nature of the linker between the aromatic ring and the piperidine nitrogen (carbonyl, sulfonyl, methylene, or direct N-aryl) was shown to be a key determinant of sigma-1 versus sigma-2 selectivity, with carbonyl-linked compounds exhibiting Ki values as low as 0.5 nM at sigma-1, while sulfonyl-linked analogs showed >100-fold selectivity shifts in certain sub-series [1].

Medicinal Chemistry Linker Optimization Pharmacophore Modeling

Evidence-Backed Application Scenarios for (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone Procurement


CNS Receptor Ligand Screening Libraries Targeting Serotonergic and Sigma Receptors

Based on the 2-thienyl piperidine SAR documented in U.S. Patent 6,110,943 and the sigma ligand literature , this compound is a structurally validated entry point for building focused screening libraries aimed at 5-HT₁A, 5-HT₂A, sigma-1, and sigma-2 receptors. Its 2-bromobenzoyl group provides a synthetic handle for rapid parallel derivatization via Suzuki coupling, enabling the generation of 50–200 compound sub-libraries from a single procurement batch. The carbonyl linker distinguishes its binding mode from sulfonyl-containing series, allowing exploration of complementary pharmacophore hypotheses within the same screening campaign .

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The ortho-bromine atom on the benzoyl ring is a prime substrate for palladium-catalyzed cross-coupling reactions . Procurement of this compound at 95%+ purity (typical supplier specification) provides a single, quality-controlled intermediate that can be diversified into dozens of biaryl, amino, or ether analogs in a one-step parallel synthesis protocol. This approach is cost-effective for medicinal chemistry groups seeking to explore SAR around the benzoyl portion of the molecule without independently synthesizing each precursor .

Pharmacophore Deconvolution Studies Comparing Carbonyl and Sulfonyl Linkers

Direct comparison of this methanone-linked compound with the corresponding sulfonyl-linked analog (CAS 1448076-03-6) enables systematic evaluation of the linker's contribution to target engagement, selectivity, and metabolic stability . The quantitative differences in hydrogen-bond acceptor geometry and conformational dynamics between the carbonyl and sulfonyl linkers, as inferred from published SAR , make this a valuable paired-probe set for pharmacophore modeling and structure-based drug design.

Minimalist Ortho-Bromo Probe for Halogen Bonding Studies

The presence of only the ortho-bromo substituent on the benzoyl ring—without additional electron-donating or withdrawing groups—makes this compound an ideal probe for X-ray crystallography and computational studies of halogen bonding in protein-ligand complexes . Unlike the 5-methoxy analog (CAS 1396717-98-8), the absence of the methoxy group eliminates a confounding hydrogen-bond acceptor, enabling unambiguous attribution of any affinity enhancement or binding pose stabilization to the bromine-mediated halogen bond .

Quote Request

Request a Quote for (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.